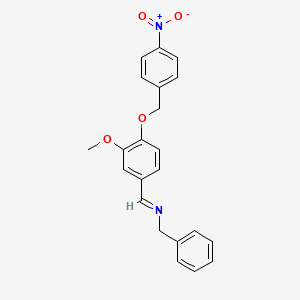

N-((3-Methoxy-4-((4-nitrobenzyl)oxy)phenyl)methylene)(phenyl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Electrochemical Applications : The compound's structural similarity to α-nitrobenzylic compounds suggests potential applications in electrochemical processes. For instance, studies on α-nitrobenzylic compounds have shown increased yield in oxime during electroreduction, which can be relevant in developing electrochemical sensors or in organic synthesis (Miralles-Roch, Tallec, & Tardivel, 1995).

Synthetic Applications : This compound can be utilized in organic synthesis, particularly in forming derivatives like N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine. Such syntheses often involve cycloaddition reactions, which are fundamental in creating complex organic molecules (Younas, Abdelilah, & Anouar, 2014).

Nonlinear Optical Properties : Compounds structurally related to N-((3-Methoxy-4-((4-nitrobenzyl)oxy)phenyl)methylene)(phenyl)methanamine demonstrate significant third-order nonlinear optical properties. Such properties are crucial in developing optical devices like optical limiters and switches (Naseema et al., 2010).

Molecular Structure Analysis : The structural features of compounds including the 4-nitrobenzyl group have been studied to understand the effects of molecular planarity on crystal non-centrosymmetry, which is essential in the field of crystallography and material science (Zhang, 2002).

Corrosion Inhibition : Analogous compounds have been explored as corrosion inhibitors, particularly in the context of steel protection in acidic environments. Their effectiveness is attributed to the adsorption of inhibitor molecules on metal surfaces (Singh & Quraishi, 2016).

Crystal and Molecular Structures : The crystal and molecular structures of similar nitrobenzylamine derivatives have been determined, which aids in understanding intermolecular interactions and stability in solid-state chemistry (Iwasaki et al., 1988).

Synthetic Technology Improvement : The compound's related substances have been utilized in the improvement of synthetic technologies in fields like medicine, pesticides, and chemicals. This demonstrates its potential in enhancing industrial processes (Wang Ling-ya, 2015).

Histochemical Techniques : Compounds structurally similar have been used in histochemical techniques for the demonstration of tissue oxidase, contributing to advancements in histology and microscopy (Burstone, 1959).

Polymerization Processes : N-phenylalkoxyamines, which can be structurally related, have shown promise in controlling polymerization processes, particularly in the synthesis of polymers with specific characteristics (Greene & Grubbs, 2010).

Antioxidant Behavior : The compound's structural analogs have been studied for their antioxidant behavior in the rubber industry, highlighting their potential in stabilizing materials against oxidative degradation (Rapta et al., 2009).

Eigenschaften

IUPAC Name |

N-benzyl-1-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c1-27-22-13-19(15-23-14-17-5-3-2-4-6-17)9-12-21(22)28-16-18-7-10-20(11-8-18)24(25)26/h2-13,15H,14,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXWEMRACGTEPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NCC2=CC=CC=C2)OCC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-Methoxy-4-((4-nitrobenzyl)oxy)phenyl)methylene)(phenyl)methanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(sec-butyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2405652.png)

![4-[butyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2405653.png)

![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2405658.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2405673.png)